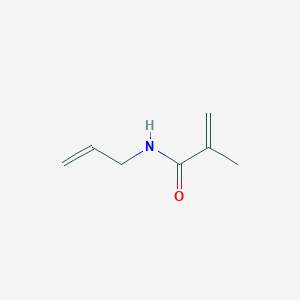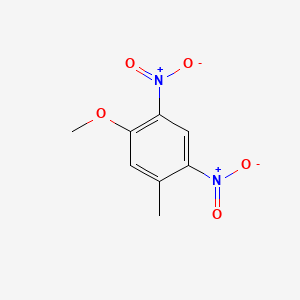
Phenol, 2-octyl-
Vue d'ensemble
Description
Phenol, 2-octyl-, also known as octyl phenol, is a synthetic organic compound with the chemical formula C14H22O . It is a white, crystalline solid that is insoluble in water and has a characteristic odor.
Synthesis Analysis
A series of clay minerals, HB, NB, and Al-PILC, have been studied in the alkylation reactions of 2-octanol with phenol at 180°C . The selectivity of Al-PILC was 77.12% for octyl phenol and 16.5% for dioctyl phenol .Molecular Structure Analysis
The molecular structure of Phenol, 2-octyl- is represented by the formula C14H22O . The IUPAC Standard InChI is InChI=1S/C14H22O/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15/h8-9,11-12,15H,2-7,10H2,1H3 .Chemical Reactions Analysis
Phenolic compounds, including Phenol, 2-octyl-, undergo various transformations, including reactions involving the generation of quinone intermediates, oxidative coupling for biaryl formation, and oxidative cyclization into various heterocycles . Phenols react with active metals such as sodium, potassium, etc., to form the corresponding phenoxide .Physical And Chemical Properties Analysis
Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . In phenol, the sp2 hybridized carbon of the benzene ring directly attached to the hydroxyl group acts as an electron-withdrawing group, reducing the electron density on oxygen .Applications De Recherche Scientifique
Biobased Phenols in Polycarbonate Industry
Phenol, 2-Octyl, is significant in the polycarbonate industry, particularly in the production of biobased plastics and products. A study by Sprakel et al. (2021) in the Journal of Chemical Technology & Biotechnology explored the influence of solvents and impurities on the separation of biobased phenol and 2‐octanone, critical for renewable phenol production processes. This research provides insights into vapor-liquid equilibrium behavior and the impact of impurities on phenol-containing solutions, highlighting its relevance in the biorefinery industry for renewable phenol production (Sprakel et al., 2021).
Phenol in Plastics and Environmental Impact
Phenols, including 2-Octyl phenol, are widely used in the plastic industry. A 2008 study by Krüger et al. in Toxicology assessed the effects of various phenols and plasticizers on the aryl hydrocarbon receptor (AhR) and the androgen receptor (AR). This research is crucial for understanding the environmental and health implications of phenols used in plastics, particularly in food packaging and children's toys (Krüger et al., 2008).
Synthesis Methods
The synthesis of 4-Octyl phenol using phenol and octyl alcohol with sulfonic acid resin was explored by Ruig (2014) in the Journal of Chemical Industry and Engineering. This study provides valuable information on the optimal conditions for synthesizing 4-Octyl phenol, a variant of Phenol, 2-Octyl, with applications in various industries (Ruig, 2014).
Phenolic Compounds in Plant Stress Response
Sharma et al. (2019) in Molecules discussed the role of phenolic compounds, including Phenol, 2-Octyl, in plants under abiotic stress. This study highlights the crucial physiological roles of phenolics in plants' adaptation to environmental constraints and their synthesis under both optimal and suboptimal conditions (Sharma et al., 2019).
Mécanisme D'action
Target of Action
Phenol, 2-Octyl-, also known as 2-OCTYLPHENOL, is a type of phenolic compound . Phenolic compounds are known for their antioxidant, antiradical, and antimicrobial properties . .
Mode of Action
Phenolic compounds in general are known to interact with various biological targets due to their hydroxyl groups . They can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage .
Biochemical Pathways
Phenolic compounds, including Phenol, 2-Octyl-, are formed by three different biosynthetic pathways: the shikimate/chorismate or succinylbenzoate pathway, which produces the phenylpropanoid derivatives (C6-C3); the acetate/malonate or polyketide pathway, which produces the side-chain-elongated phenylpropanoids, including the large group of flavonoids (C6-C3-C6) and some others .
Pharmacokinetics
It’s known that phenol, 2-octyl- can be analyzed by reverse phase (rp) hplc method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .
Result of Action
Phenolic compounds in general are known to have antioxidant properties, meaning they can neutralize harmful free radicals and prevent oxidative damage .
Action Environment
Phenol, 2-Octyl- and other similar compounds are only discharged in the environment due to anthropogenic activities . They are detected more frequently in urban and municipal waste water treatment plant (MWWTP)-associated sites than at other locations .
Safety and Hazards
Orientations Futures
Phenolic compounds, including Phenol, 2-octyl-, are being studied for their potential applications in various industries such as pharmaceutical and food industries . The search for the development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis will continue .
Analyse Biochimique
Biochemical Properties
Phenol, 2-octyl- is a phenolic compound, which is made of one or more hydroxyl groups directly attached to one or more aromatic rings . The diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation
Cellular Effects
For instance, they have been associated with cardioprotective, neuroprotective, immunoprotective, ulcer-protective, hormonal, and metabolic benefits . More specific studies are needed to understand the cellular effects of Phenol, 2-octyl-.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Phenol, 2-octyl- in laboratory settings. Phenolic compounds are known to have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma
Dosage Effects in Animal Models
The effects of Phenol, 2-octyl- at different dosages in animal models have not been extensively studied. The importance of animal models in advancing biomedical research, especially in the field of gene therapy, is well recognized
Metabolic Pathways
Phenol, 2-octyl- is likely involved in the shikimate/phenylpropanoid pathway, which is a major link between primary and secondary metabolism . This pathway involves seven or more chemical reactions
Subcellular Localization
The subcellular localization of proteins and their effects on activity or function are important aspects of cellular biology
Propriétés
IUPAC Name |
2-octylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15/h8-9,11-12,15H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIOKRXOKLLURE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061344 | |
| Record name | Phenol, 2-octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949-13-3, 67554-50-1 | |
| Record name | 2-Octylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=949-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, o-octyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067554501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-octylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Octylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.634 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Bis(2-chloroethyl)amino]benzamide](/img/structure/B1616204.png)













